molecular formula C17H10F3NO B14769220 Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone

Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B14769220
M. Wt: 301.26 g/mol
InChI Key: QLIPZBRKYPXXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol It is known for its unique structure, which includes an isoquinoline moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone typically involves the reaction of isoquinoline with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolin-1-yl(4-(trifluoromethyl)phenyl)methanone
  • Isoquinolin-1-yl(2-(trifluoromethyl)phenyl)methanone
  • Isoquinolin-1-yl(3-(difluoromethyl)phenyl)methanone

Uniqueness

Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C17H10F3NO

Molecular Weight

301.26 g/mol

IUPAC Name

isoquinolin-1-yl-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-12(10-13)16(22)15-14-7-2-1-4-11(14)8-9-21-15/h1-10H

InChI Key

QLIPZBRKYPXXDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.